![molecular formula C20H14O2 B2601497 3-[4-(3-Formylphenyl)phenyl]benzaldehyde CAS No. 341556-92-1](/img/structure/B2601497.png)
3-[4-(3-Formylphenyl)phenyl]benzaldehyde
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Description
Scientific Research Applications
Stability and Radical Formation
- Stability and Bond Dissociation : A theoretical study focused on the stability of formylphenol compounds, closely related to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, indicates that the C-H bond is the easiest to cleave in these compounds. This finding is crucial for understanding the chemical behavior and potential reactions involving 3-[4-(3-Formylphenyl)phenyl]benzaldehyde (Gomes, 2009).
Synthesis Methods and Reactions
- Microwave-Assisted Synthesis : Research on the synthesis of substituted 3-phenylpropionic acids from benzaldehydes, including compounds similar to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, has shown that microwave irradiation can be an efficient and rapid method for synthesis (Sharma, Joshi, & Sinha, 2003).
- Hydrogen Bonding in Reactions : A study on CH···O hydrogen bonds involving formyl groups, which are relevant to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, highlighted their significance in asymmetric transformations, particularly in the context of molecular dynamics simulations (Grayson, Yang, & Houk, 2017).
Material Science and Polymer Research
- Polymer Research : Research into bis-aldehyde monomers, related to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, demonstrates their utility in synthesizing electrically conductive polymers. These studies offer insights into potential applications of similar compounds in material science (Hafeez et al., 2019).
Pharmacology and Food Chemistry
- Reactions with Amino Acids : A study on the reaction of L-tryptophan with phenolic aldehydes, which could be analogous to 3-[4-(3-Formylphenyl)phenyl]benzaldehyde, revealed the formation of phenolic tetrahydro-beta-carboline alkaloids. These compounds demonstrated significant antioxidant properties (Herraiz, Galisteo, & Chamorro, 2003).
properties
IUPAC Name |
3-[4-(3-formylphenyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-13-15-3-1-5-19(11-15)17-7-9-18(10-8-17)20-6-2-4-16(12-20)14-22/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILFUNUROHDJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)C=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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